N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide
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Overview
Description
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide is a synthetic organic compound that features a tetrazole ring, a fluorophenyl group, and a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.
Attachment of the Methoxyacetamide Group: The resulting tetrazole derivative is then reacted with 2-methoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Industry: The compound can be used in the development of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxyacetamide moiety can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide
- N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide
- N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide
Uniqueness
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the methoxyacetamide moiety can improve solubility and bioavailability.
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O2/c1-19-7-11(18)13-6-10-14-15-16-17(10)9-4-2-3-8(12)5-9/h2-5H,6-7H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNJVUOIHBJYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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